Mal-Amido-PEG4-t-butyl ester
CAS No.: 1415800-35-9
Cat. No.: VC0534413
Molecular Formula: C22H36N2O9
Molecular Weight: 472.54
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1415800-35-9 |
---|---|
Molecular Formula | C22H36N2O9 |
Molecular Weight | 472.54 |
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Standard InChI | InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) |
Standard InChI Key | XYOMHLPGMUCBGN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Appearance | Solid powder |
Introduction
Chemical Structure and Properties
Molecular Information
Mal-Amido-PEG4-t-butyl ester possesses a complex molecular structure that contributes to its unique chemical and biological properties. The detailed molecular information is presented in Table 1, providing a comprehensive overview of the compound's structural characteristics.
Parameter | Value |
---|---|
IUPAC Name | tert-butyl 3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
CAS Number | 1415800-35-9 |
Molecular Formula | C22H36N2O9 |
Molecular Weight | 472.54 g/mol |
InChI | InChI=1S/C22H36N2O9/c1-22(2,3)33-21(28)7-10-29-12-14-31-16-17-32-15-13-30-11-8-23-18(25)6-9-24-19(26)4-5-20(24)27/h4-5H,6-17H2,1-3H3,(H,23,25) |
InChI Key | XYOMHLPGMUCBGN-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O |
Table 1: Molecular information of Mal-Amido-PEG4-t-butyl ester
Physical Properties
The physical properties of Mal-Amido-PEG4-t-butyl ester significantly influence its applications in biochemical research and pharmaceutical development. The compound typically appears as a solid powder at room temperature. Its shelf life is approximately 1095 days (about 3 years) when stored properly . The PEG chain in the molecule enhances its solubility in aqueous media, which is crucial for applications in biological systems. The compound's stability is generally maintained when stored at -20°C, though it can degrade under certain conditions such as exposure to light or heat .
Mechanism of Action
Target of Action
The primary target of Mal-Amido-PEG4-t-butyl ester is the thiol group (-SH) present in various biomolecules, particularly cysteine residues in proteins and peptides. This specificity allows for targeted conjugation to biomolecules containing accessible thiol groups. The compound's PEG spacer serves to increase the accessibility of the maleimide group to these target thiol groups, facilitating efficient conjugation reactions even in complex biological environments.
Mode of Action
Mal-Amido-PEG4-t-butyl ester interacts with its targets through covalent bond formation. The maleimide group undergoes a Michael addition reaction with thiol groups, forming a stable thioether linkage. This reaction proceeds efficiently under mild conditions (physiological pH and temperature), making it highly suitable for bioconjugation applications involving sensitive biological molecules. The resulting thioether bond is stable under various physiological conditions, ensuring that the conjugated products maintain their integrity in biological systems.
Biochemical Pathways
The biochemical pathway primarily involves the formation of a covalent bond between the maleimide group of Mal-Amido-PEG4-t-butyl ester and the thiol group in the target biomolecule. This conjugation can influence various cellular processes by modifying the function of proteins and enzymes. By forming covalent bonds with thiol groups, the compound can alter cell signaling pathways, gene expression, and cellular metabolism. The modification of proteins with this compound can affect their localization, stability, and activity, thereby impacting cellular functions.
Applications in Scientific Research
Bioconjugation
Mal-Amido-PEG4-t-butyl ester serves as an essential tool in bioconjugation chemistry, where it is used to connect various biomolecules through specific chemical reactions. The maleimide group selectively reacts with thiol groups in proteins and peptides, enabling precise modifications of these biomolecules. This selective conjugation capability makes it valuable for protein labeling, antibody-drug conjugate development, and the creation of various bioconjugates for research and therapeutic applications.
Drug Development
In drug development, Mal-Amido-PEG4-t-butyl ester has been utilized to enhance the solubility and stability of therapeutic agents. The compound improves the bioavailability of hydrophobic drugs by facilitating their conjugation to proteins or nanoparticles. This application is particularly valuable in the development of targeted drug delivery systems, where the compound serves as a linker between targeting moieties (such as antibodies) and therapeutic payloads.
Other Applications
Beyond bioconjugation and drug development, Mal-Amido-PEG4-t-butyl ester finds applications in various areas of biochemical research. It is used in the development of biosensors, where it facilitates the attachment of recognition elements to sensor surfaces. The compound also plays a role in proteomics research, enabling the selective labeling and isolation of proteins containing thiol groups. Additionally, it contributes to the field of diagnostics, where it aids in the development of novel diagnostic reagents and assays.
Synthesis and Preparation Methods
Synthetic Routes
Chemical Reactions
Types of Reactions
Mal-Amido-PEG4-t-butyl ester participates in several types of chemical reactions that are central to its applications in bioconjugation and pharmaceutical research. The most significant reactions include:
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Thiol-Maleimide Conjugation: The maleimide group reacts with thiol groups to form stable thioether linkages through a Michael addition reaction.
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Deprotection: The t-butyl ester group can be deprotected under acidic conditions to expose the carboxyl group, enabling further functionalization of the molecule.
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Hydrolysis: Under certain conditions, the maleimide group can undergo hydrolysis, forming maleamic acid derivatives.
Common Reagents and Conditions
Several reagents and conditions are commonly employed in reactions involving Mal-Amido-PEG4-t-butyl ester:
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Thiol-containing compounds: These serve as reaction partners for the maleimide group in bioconjugation applications.
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Acidic conditions: Trifluoroacetic acid (TFA) or other acids are used for deprotecting the t-butyl ester group.
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Buffered aqueous solutions: These provide appropriate conditions for thiol-maleimide conjugation reactions in biological applications, typically at pH 6.5-7.5.
Research Findings
Case Studies
Several case studies highlight the practical applications of Mal-Amido-PEG4-t-butyl ester in biochemical research:
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Protein Conjugation: In studies investigating the conjugation efficiency of this compound with proteins, researchers demonstrated that the compound effectively modified target proteins containing accessible thiol groups. The resulting conjugates maintained biological activity while gaining enhanced solubility and stability.
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Drug Delivery Systems: The compound has been employed in drug delivery systems to enhance the solubility and stability of therapeutic agents. In vitro studies indicated that the compound improved the bioavailability of hydrophobic drugs by facilitating their conjugation to proteins or nanoparticles.
Comparison with Similar Compounds
Mal-Amido-PEG4-t-butyl ester is one of several PEG-based linkers used in bioconjugation chemistry. Table 2 provides a comparison of this compound with related molecules, highlighting their distinctive features and applications.
Compound | Functional Groups | Key Applications |
---|---|---|
Mal-Amido-PEG4-t-butyl ester | Maleimide, t-butyl ester | Protein modification, drug delivery |
Mal-PEG4-amine | Maleimide, amine | Protein-protein interactions, surface functionalization |
Mal-PEG4-NHS ester | Maleimide, NHS ester | Conjugation with primary amines, crosslinking |
Mal-PEG4-acid | Maleimide, carboxyl | Direct conjugation to alcohols or amines |
Mal-PEG4-Boc | Maleimide, Boc-protected amine | Sequential bioconjugation strategies |
Table 2: Comparison of Mal-Amido-PEG4-t-butyl ester with related compounds
Each of these compounds offers unique capabilities for specific bioconjugation applications, with Mal-Amido-PEG4-t-butyl ester distinguished by its combination of a maleimide group and a t-butyl ester group linked through a PEG chain .
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